N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
“N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole and its derivatives are known for their wide range of properties and applications, including optical properties, coordination properties, and electron acceptor properties . They have been used in various fields such as cancer treatment, antibacterial, anticonvulsant, antidiabetic, and antifungal treatments .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various synthetic pathways. For instance, it can be prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen . The synthesis of benzothiazole derivatives has received much attention and has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data . The structure of benzothiazole derivatives has been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various spectroscopic techniques. For instance, its IR spectrum can provide information about the functional groups present in the molecule . Its 1H and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide derivatives have been extensively studied for their structure-activity relationships, particularly in the context of inhibiting specific enzymes or receptors. For example, modifications to the benzothiazole ring have been explored to improve metabolic stability in drug candidates targeting phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) (Stec et al., 2011). Similarly, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, revealing insights into the structural elements required for potent activity (Fallah-Tafti et al., 2011).
Antimicrobial and Antitumor Activity
Research has also focused on the synthesis of novel sulphonamide derivatives of this compound for antimicrobial applications. These studies have demonstrated significant activity against various microbial strains, providing a basis for further exploration of these compounds as potential antimicrobial agents (Fahim & Ismael, 2019). Additionally, some derivatives have shown promising antitumor activity, further underscoring the therapeutic potential of these compounds (Yurttaş et al., 2015).
Catalytic Applications
In the realm of catalysis, dioxidovanadium(V) complexes containing this compound-related ligands have been synthesized and evaluated for their effectiveness in the oxidation of olefins. Such studies highlight the potential utility of these compounds in industrial applications, demonstrating the versatility of these thiazole-based compounds beyond pharmaceuticals (Ghorbanloo et al., 2017).
Material Science and Photovoltaic Efficiency
Moreover, some studies have delved into the photochemical and thermochemical properties of benzothiazolinone acetamide analogs, including derivatives of this compound. These investigations are pivotal in assessing the potential of these compounds in dye-sensitized solar cells (DSSCs), providing insights into their light harvesting efficiency and the possibility of their application in renewable energy technologies (Mary et al., 2020).
Future Directions
The future directions for the research on “N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide” could involve further exploration of its biological activities and potential applications. For instance, further studies could be conducted to explore its potential as an anti-tubercular agent . Additionally, more research could be done to optimize its synthesis and improve its yield .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause inhibitory effects . The compound’s interaction with its targets could lead to changes in the normal functioning of the target, thereby exerting its therapeutic or pharmacological effects.
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound might interfere with the cell wall biosynthesis pathway ofMycobacterium tuberculosis . This interference could lead to the inhibition of the growth and proliferation of the bacteria.
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound might inhibit the growth and proliferation ofMycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They interact with enzymes and proteins, such as DprE1, a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of mycobacterial cell wall .
Cellular Effects
The cellular effects of N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide are currently under investigation. Benzothiazole derivatives have shown promising results in inhibiting the growth of M. tuberculosis . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that benzothiazole derivatives exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-20(14-16-8-2-1-3-9-16)24(15-17-10-6-7-13-22-17)21-23-18-11-4-5-12-19(18)26-21/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGUMEFRWDAOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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